1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate
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Overview
Description
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate is a complex organic compound with a unique structure that includes a cyano group, a carbamoyl group, and a trichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of the Cyano Group:
Carbamoylation: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.
Esterification: The final step involves the esterification of the intermediate with 2,3,6-trichlorobenzoic acid under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and carbamoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate involves its interaction with specific molecular targets. The cyano and carbamoyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The trichlorobenzoate moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,5-trichlorobenzoate
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,4,6-trichlorobenzoate
Uniqueness
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 2,3,6-trichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3N2O3/c1-8(2)16(4,7-20)21-14(22)9(3)24-15(23)12-10(17)5-6-11(18)13(12)19/h5-6,8-9H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJWXDSEBFHACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C1=C(C=CC(=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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